N-Benzyloxycarbonyl-4-O-benzyl Dopamine

Description

N-Benzyloxycarbonyl-4-O-benzyl Dopamine (CAS 87745-55-9) is a chemically modified derivative of dopamine, featuring protective benzyl groups on both the amine (via a benzyloxycarbonyl, or Cbz, group) and the 4-hydroxyl position. Its molecular formula is C23H23NO4, with a molecular weight of 377.43 g/mol . The compound is typically stored at +4°C and shipped at room temperature, reflecting its stability under controlled conditions . The benzyl groups serve to enhance lipophilicity and protect reactive sites from enzymatic degradation, making it valuable in synthetic organic chemistry and prodrug development .

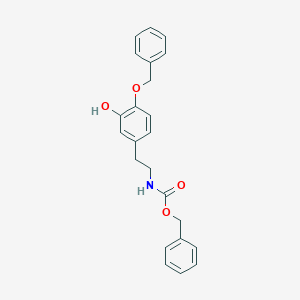

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-[2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-21-15-18(11-12-22(21)27-16-19-7-3-1-4-8-19)13-14-24-23(26)28-17-20-9-5-2-6-10-20/h1-12,15,25H,13-14,16-17H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEDVGWVNCVJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570613 | |

| Record name | Benzyl {2-[4-(benzyloxy)-3-hydroxyphenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87745-55-9 | |

| Record name | Benzyl {2-[4-(benzyloxy)-3-hydroxyphenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Benzyloxycarbonyl-4-O-benzyl Dopamine (NBz-4-BnDA) is a compound that has garnered attention for its potential biological activities, particularly in relation to dopamine receptors. This article explores the biological activity of NBz-4-BnDA, focusing on its interactions with dopamine receptors, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

NBz-4-BnDA is a derivative of dopamine, characterized by the presence of a benzyloxycarbonyl group and a benzyl group at the 4-position. The structural modifications aim to enhance receptor selectivity and stability.

- Chemical Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 313.36 g/mol

Dopamine Receptor Interaction

NBz-4-BnDA primarily interacts with dopamine receptors, particularly the D2-like receptor family (D2, D3, and D4). Studies indicate that NBz-4-BnDA acts as a neutral antagonist at these receptors, which can modulate dopaminergic signaling without activating the receptor.

-

Binding Affinity :

- The compound exhibits significant binding affinity to D2-like receptors, with reported values indicating effective competition with endogenous dopamine.

- For instance, in radioligand binding assays, NBz-4-BnDA showed a value of approximately 8.25 at the D2 receptor, suggesting strong interaction capabilities .

- Selectivity :

Pharmacological Implications

The modulation of dopamine receptors by NBz-4-BnDA has potential implications in various neurological conditions:

- Parkinson’s Disease : Given the role of dopamine in motor control, compounds like NBz-4-BnDA may help manage symptoms associated with Parkinson's disease by providing a balanced dopaminergic activity without excessive stimulation .

- Schizophrenia : As an antagonist at D2-like receptors, NBz-4-BnDA may offer therapeutic benefits in treating schizophrenia by mitigating dopaminergic overactivity linked to psychotic symptoms .

Study 1: Evaluation in Animal Models

A study investigating the effects of NBz-4-BnDA in rodent models of Parkinson’s disease demonstrated its potential to reduce dyskinesia induced by L-DOPA treatment. The compound was administered alongside L-DOPA, resulting in a dose-dependent decrease in abnormal involuntary movements (AIMs) compared to control groups .

| Treatment Group | AIM Score Reduction (%) |

|---|---|

| Control | 0 |

| L-DOPA | 50 |

| L-DOPA + NBz-4-BnDA | 75 |

This data suggests that NBz-4-BnDA not only interacts with dopamine receptors but also modulates their activity beneficially in pathological states.

Study 2: In Vitro Binding Studies

In vitro studies using HEK293 cells expressing human dopamine receptors revealed that NBz-4-BnDA effectively inhibited dopamine-induced signaling pathways. The compound demonstrated an IC50 value of approximately 35 nM for inhibiting D2 receptor activation, indicating its potency as a receptor antagonist .

Scientific Research Applications

Medicinal Chemistry

NBz-4-Bn-Dopamine is primarily utilized in the exploration of dopamine receptor interactions, particularly with the dopamine D4 receptor (D4R). Research indicates that derivatives of dopamine can be engineered to enhance selectivity and potency against specific receptor subtypes. For instance, studies have shown that compounds derived from NBz-4-Bn-Dopamine exhibit significant activity against D4R, making them valuable in the development of novel therapeutics for conditions such as schizophrenia and Parkinson's disease .

Table 1: Selectivity and Potency of NBz-4-Bn-Dopamine Derivatives

| Compound | D4R Ki (nM) | Selectivity Ratio (D4R vs. Other Receptors) |

|---|---|---|

| NBz-4-Bn-Dopamine | <10 | High (>10-fold) |

| Compound A | 3.3 | 13-fold |

| Compound B | 299 | Moderate (3-fold) |

Neurological Research

The compound is also significant in neurological research, particularly concerning its role in modulating motor functions and behaviors associated with dopamine signaling. For example, studies have demonstrated that selective D4R antagonists derived from NBz-4-Bn-Dopamine can reduce L-DOPA-induced dyskinesias in animal models of Parkinson's disease, suggesting a potential therapeutic pathway for managing motor complications in patients undergoing L-DOPA treatment .

Case Study: Effects on Dyskinesia in Animal Models

- Objective: To evaluate the efficacy of NBz-4-Bn-Dopamine derivatives in reducing abnormal involuntary movements (AIMs).

- Method: Administration of varying doses to 6-OHDA lesioned mice.

- Results: Significant reduction in AIM scores observed at higher doses, indicating potential for clinical application .

Chemical Biology

In chemical biology, NBz-4-Bn-Dopamine is being explored for its ability to undergo modifications that enhance its bioactivity. Recent methodologies have focused on N-glycoconjugation techniques that allow for the attachment of carbohydrate moieties to amine-containing compounds like NBz-4-Bn-Dopamine. This modification can potentially improve solubility and receptor binding characteristics, making it an exciting area for further research and development .

Synthesis and Structural Optimization

The synthesis of NBz-4-Bn-Dopamine involves various chemical transformations that allow researchers to explore structure-activity relationships (SAR). By altering functional groups attached to the dopamine core, researchers can optimize the pharmacological properties of these compounds. For instance, modifications to the benzyl groups or the introduction of heterocycles have been shown to significantly influence receptor selectivity and metabolic stability .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on D4R Activity |

|---|---|

| Addition of Fluorine | Increased potency |

| Heterocyclic substitutions | Enhanced selectivity |

| Alkyl chain variations | Altered pharmacokinetics |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Stability : Benzyl protection prevents oxidation of catechol hydroxyl groups and deamination of the amine, offering metabolic stability over unmodified dopamine .

- Dopamine Impurity 72 features a methylated amine and methoxy group, reducing its polarity further but requiring storage at -20°C due to lower stability .

Receptor Binding and Pharmacological Activity

Evidence from receptor displacement studies (e.g., SKF 38393 as a D1-selective agonist) suggests that structural modifications profoundly alter dopamine receptor interactions . For example:

- This compound : The bulky benzyl groups likely sterically hinder binding to dopamine receptors (D1/D2), rendering it inactive at these sites unless deprotected .

- Dopamine Impurity 72 : The methoxy and methylamine groups may reduce affinity for dopamine transporters (DAT), as seen in analogs with similar substitutions .

- SKF 38393 : Retains high D1 affinity due to its benzazepine structure, unlike bulkier derivatives .

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in ethanol with sodium bicarbonate (NaHCO₃) as a mild base, heated at reflux for 16 hours (Scheme 1). The N-Cbz group pre-protects the dopamine amine, leaving the 3- and 4-hydroxyl groups available for benzylation. Sodium bicarbonate deprotonates the hydroxyl groups, generating nucleophilic alkoxides that attack the electrophilic benzyl chloride. Regioselectivity for the 4-O-position arises from steric and electronic factors: the para-hydroxyl group is less sterically hindered and more activated due to resonance effects from the adjacent N-Cbz group.

Scheme 1:

Yield and Limitations

The reported yield for this method is 13%, attributed to competing 3-O-benzylation and hydrolysis side reactions. The low yield underscores the challenge of achieving complete regiocontrol in catechol derivatives.

Alternative Approaches and Optimization Strategies

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may enhance nucleophilicity compared to ethanol, though they risk over-alkylation. Stronger bases (e.g., potassium carbonate) could improve deprotonation but may degrade acid-sensitive intermediates.

Catalytic Enhancements

Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), have been employed in analogous benzylation reactions to accelerate kinetics and improve yields. For instance, niobic acid-supported palladium catalysts (Nb₂O₅/C) demonstrate efficacy in hydrogenative deprotection steps, suggesting potential utility in orthogonal protection strategies.

Spectroscopic Characterization and Purity Control

Nuclear Magnetic Resonance (NMR) Analysis

Key spectral features confirm successful synthesis:

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate gradient) resolves the target compound from 3-O-benzyl byproducts and unreacted starting materials.

Industrial-Scale Considerations

Crystallization Techniques

Patent methodologies for isolating 4-O-phosphates highlight cooling-induced crystallization as a scalable purification strategy. Applying this to 4-O-benzyl derivatives could improve yields by reducing losses during chromatography.

Q & A

Q. What are the recommended methodologies for synthesizing N-Benzyloxycarbonyl-4-O-benzyl Dopamine and its derivatives?

The synthesis typically involves multi-step protection and functionalization of dopamine. For example:

- Step 1 : Protect the catechol hydroxyl groups of dopamine using benzyl groups to prevent unwanted side reactions.

- Step 2 : Introduce the N-benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃).

- Step 3 : Purify intermediates using column chromatography or preparative HPLC. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

- Derivatives like glucuronides or acetylated forms require additional steps, such as enzymatic glucuronidation or acetylation with acetic anhydride .

Q. How can researchers validate the purity and stability of this compound during storage?

- Analytical Techniques : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).

- Stability Studies : Perform accelerated degradation tests under varying pH, temperature, and light conditions. Monitor decomposition products via LC-MS.

- Storage Recommendations : Store lyophilized compounds at –20°C under inert gas (argon) to prevent oxidation of benzyl groups .

Advanced Research Questions

Q. What experimental strategies can elucidate the pharmacological interactions of this compound with dopamine receptors?

- In Silico Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities to D2-like receptors. Compare with native dopamine to assess steric effects from benzyl/Cbz groups .

- Functional Assays : Conduct cAMP inhibition assays in HEK293 cells expressing human D2 receptors. Measure IC₅₀ values to quantify antagonist/agonist activity.

- Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites (e.g., debenzylation via CYP450 enzymes) .

Q. How do structural modifications (e.g., benzyl/Cbz groups) impact the blood-brain barrier (BBB) permeability of this dopamine derivative?

- In Vitro Models : Use BBB co-culture systems (e.g., brain endothelial cells and astrocytes) to measure apparent permeability (Papp) via LC-MS quantification.

- LogP Analysis : Calculate the octanol-water partition coefficient to predict lipophilicity. Benzyl groups increase LogP, potentially enhancing passive diffusion but may reduce aqueous solubility.

- P-Glycoprotein Efflux : Test susceptibility to P-gp using transfected MDCK cells. Cbz groups may alter efflux ratios compared to unmodified dopamine .

Q. What are the challenges in reconciling contradictory data on the compound’s receptor selectivity?

- Source of Variability : Differences in assay conditions (e.g., cell lines, buffer pH) or incomplete purification of intermediates.

- Resolution Strategies :

- Standardize assays using reference ligands (e.g., haloperidol for D2 receptors).

- Perform radioligand displacement studies with tritiated spiperone to validate binding kinetics.

- Use molecular dynamics simulations to explore conformational changes in receptor-ligand complexes .

Methodological Considerations

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR (δ 7.2–7.4 ppm for benzyl aromatic protons; δ 5.0–5.2 ppm for Cbz CH₂).

- IR : Confirm C=O stretch of the Cbz group (~1690–1710 cm⁻¹) and absence of free –NH₂ (3300–3500 cm⁻¹).

- HRMS : Exact mass verification (e.g., [M+H]⁺ for C₂₁H₂₃NO₄: theoretical 377.1627) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Variation of Substituents : Synthesize analogs with differing benzyl/Cbz substituents (e.g., electron-withdrawing groups on benzyl rings).

- Pharmacophore Mapping : Identify critical moieties (e.g., catechol oxygen spacing, Cbz steric bulk) using 3D-QSAR models.

- Biological Testing : Corrogate receptor binding (D2 vs. D1), functional potency, and metabolic stability across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.